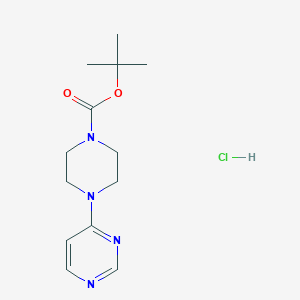

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride

Description

Historical Context of Piperazine-Pyrimidine Derivatives

The historical development of piperazine-pyrimidine derivatives extends back several decades, with significant milestones in pharmaceutical chemistry research. Piperazines have established a distinguished history extending from their discovery as important pharmacophores in chemotherapy, with their medicinal value being significant among various heterocycles due to their diverse biological activities. The development of pyrimidine-containing compounds has been particularly noteworthy, as pyrimidine analogs have demonstrated anti-inflammatory properties according to published research.

The evolution of piperazine-pyrimidine chemistry gained substantial momentum with the development of azapirone compounds in the mid-20th century. Buspirone, a prominent member of this chemical family, was first synthesized in 1968 and approved for medical use in the United States in 1986. This compound features 1-(2-pyrimidinyl)piperazine as a key metabolite, establishing the fundamental importance of pyrimidinylpiperazine structures in pharmaceutical applications. The approval of azapirone buspirone in 1986 marked a new era of psychotherapeutic drug therapy, representing a unique pharmacologic class that includes compounds with singular affinity for serotonin receptors.

Research into pyrimidine derivatives has revealed their extensive applications across multiple therapeutic areas. The breakdown products of uric acid were historically referred to as pyrimidines, with the first pyrimidine derivative alloxan being isolated in 1818 through the oxidation of uric acid with nitric acid. This foundational work established the basis for subsequent synthetic developments in pyrimidine chemistry, leading to the sophisticated molecular architectures observed in contemporary piperazine-pyrimidine derivatives.

The synthetic pathways for pyrimidine derivatives have evolved substantially, with most synthetic routes relying on carbonyl compound and amine condensation reactions. Modern approaches utilize cross-coupling chemistry to add substituents to activated heterocycles, providing complementary strategies for accessing substituted derivatives. The development of novel synthesis methods for pyrimidine-piperazine compounds has enabled the preparation of compounds like 1-(2-pyrimidine) piperazine hydrochloride through condensation reactions under alkaline conditions, followed by hydrolysis under acidic conditions.

International Union of Pure and Applied Chemistry Naming Conventions and Systematic Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate follows systematic chemical naming conventions that precisely describe the molecular structure and functional group arrangements. The International Union of Pure and Applied Chemistry name "tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate" indicates the presence of a tertiary butyl ester group attached to the carboxylate functionality of the piperazine ring system.

The systematic nomenclature breakdown reveals several key structural components. The "tert-butyl" designation refers to the tertiary butyl group (1,1-dimethylethyl), which serves as the ester functionality. The "4-(pyrimidin-4-yl)piperazine" portion describes a piperazine ring system where the pyrimidine moiety is attached at the 4-position of the piperazine ring, and the pyrimidine itself is connected through its 4-position. The "1-carboxylate" indicates that the carboxyl ester group is attached to the 1-position of the piperazine ring.

The International Union of Pure and Applied Chemistry naming system provides unambiguous identification through systematic description of molecular architecture. For the base compound, the molecular formula C₁₃H₂₀N₄O₂ reflects the presence of 13 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The hydrochloride salt form incorporates additional hydrogen and chlorine atoms from the hydrochloric acid component, modifying both the molecular formula and the systematic name to include the hydrochloride designation.

The International Union of Pure and Applied Chemistry system ensures consistency in chemical communication across scientific disciplines and geographical boundaries. The systematic approach to naming tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride enables precise identification of the compound's structural features, functional groups, and stereochemical characteristics. This nomenclature system supports accurate chemical database searches, patent applications, and regulatory submissions.

Common and Alternative Nomenclature Systems

Multiple nomenclature systems exist for describing tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and its hydrochloride salt, reflecting different naming conventions and historical practices in chemical literature. The compound appears in various forms across scientific databases and commercial suppliers, each employing specific naming conventions suited to their particular applications.

Alternative systematic names include variations in the description of the tertiary butyl group and the positioning descriptors. The compound may be referenced as "tert-butyl 4-pyrimidin-4-yl-piperazine-1-carboxylate" or "4-(pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester". These variations maintain the essential structural information while employing different organizational approaches to the name construction.

Commercial nomenclature systems often employ shortened or simplified versions for practical applications. Database entries may utilize formats such as "tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate" with specific capitalization patterns and hyphenation schemes. The consistent use of parentheses and hyphens serves to clarify the structural relationships between different molecular components.

The hydrochloride salt form requires additional nomenclature considerations to distinguish it from the free base compound. Standard practice involves appending "hydrochloride" to the base compound name, clearly indicating the presence of the hydrochloric acid salt component. This distinction proves crucial for pharmaceutical applications, regulatory documentation, and analytical chemistry procedures.

Research literature may employ abbreviated forms or specialized naming conventions depending on the specific scientific context. Patent literature, synthetic chemistry publications, and pharmaceutical documentation each maintain particular naming preferences that reflect their respective requirements for precision, brevity, and regulatory compliance.

Registry Identification Systems

Chemical registry systems provide unique numerical identifiers that enable unambiguous identification of tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and its hydrochloride salt across various databases and applications. The Chemical Abstracts Service Registry Number serves as the primary identification system, with the base compound tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate assigned Chemical Abstracts Service Registry Number 221050-89-1.

The molecular descriptor codes provide additional identification parameters for database searches and computational chemistry applications. The International Chemical Identifier code for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is recorded as "1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3". The International Chemical Identifier Key provides a shorter hash representation as "KQDGVJCIWVOYPX-UHFFFAOYSA-N".

The Molecular Design Limited Number system assigns identifier MFCD26383921 to the compound. This registry system supports chemical inventory management, synthetic planning, and analytical method development across research and industrial applications. The Molecular Design Limited Number enables cross-referencing between different chemical databases and computational chemistry platforms.

Registry identification systems facilitate accurate communication between researchers, regulatory agencies, and commercial suppliers. The Chemical Abstracts Service Registry Number 221050-89-1 enables precise identification of tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate in patent literature, scientific publications, and regulatory submissions. This numerical identifier eliminates potential confusion arising from variations in chemical nomenclature or structural representation.

| Registry System | Identifier | Compound Form |

|---|---|---|

| Chemical Abstracts Service Registry Number | 221050-89-1 | Base compound |

| Molecular Design Limited Number | MFCD26383921 | Base compound |

| International Chemical Identifier Key | KQDGVJCIWVOYPX-UHFFFAOYSA-N | Base compound |

| Molecular Formula | C₁₃H₂₀N₄O₂ | Base compound |

| Molecular Weight | 264.32 g/mol | Base compound |

The registry identification systems support various applications including chemical procurement, analytical method validation, and regulatory compliance. Database searches using these identifiers provide access to comprehensive information including synthetic procedures, analytical data, and commercial availability. The standardized nature of these identification systems enables efficient communication across international research collaborations and commercial transactions.

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2.ClH/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11;/h4-5,10H,6-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRUXAAEJIXVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634468-87-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-pyrimidinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634468-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Chloropyrimidine or 4-bromopyrimidine : Halogenated pyrimidines serve as electrophilic partners for nucleophilic substitution.

- Piperazine or N-Boc-piperazine : Piperazine provides the nucleophilic nitrogen atoms for substitution.

- tert-Butyl chloroformate : Used for Boc protection of the piperazine nitrogen.

Synthetic Route Overview

A typical preparation route involves:

Nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine with piperazine :

The 4-halopyrimidine is reacted with piperazine under basic conditions to substitute the halogen with the piperazine nitrogen at the 4-position of the pyrimidine ring. This forms 4-(pyrimidin-4-yl)piperazine.Protection of the piperazine nitrogen with tert-butyl carbamate :

The free secondary amine of the piperazine is protected by reaction with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This yields tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate.Formation of the hydrochloride salt :

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethyl acetate), which improves crystallinity and stability.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Chloropyrimidine, piperazine, solvent (e.g., ethanol or DMF), base (e.g., K2CO3), reflux | Nucleophilic substitution to form 4-(pyrimidin-4-yl)piperazine | High yield (~80-90%) under optimized conditions |

| 2 | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | Boc protection of piperazine nitrogen | Moderate to high yield (70-85%) |

| 3 | HCl gas or HCl solution in ether, solvent | Formation of hydrochloride salt | Quantitative conversion |

Alternative Synthetic Considerations

Use of N-Boc-piperazine as starting material :

Instead of protecting after substitution, N-Boc-piperazine can be reacted directly with halogenated pyrimidine to yield the protected product in one step, potentially simplifying purification.Solvent selection and reaction conditions :

Polar aprotic solvents such as DMF or DMSO are commonly used to facilitate nucleophilic aromatic substitution. Temperature control is critical to minimize side reactions.Purification methods :

Products are typically purified by recrystallization or column chromatography. The hydrochloride salt form aids in crystallization and handling.

Related Research Findings and Yields

While direct literature on tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride is limited, analogous compounds such as tert-butyl 4-(heteroaryl)piperazine-1-carboxylates have been synthesized with the following observations:

- Nucleophilic substitution on pyrimidine rings is efficient due to the electron-deficient heterocycle.

- Boc protection is a reliable method to stabilize piperazine derivatives during subsequent reactions.

- Hydrochloride salt formation improves compound stability and solubility for biological assays.

A study on related piperazine derivatives showed that Boc-protected intermediates can be synthesized in moderate to high yields (up to 85%) and that hydrolysis or deprotection steps require careful control to avoid side reactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Chloropyrimidine, piperazine, base | Reflux in DMF or EtOH | 4-(pyrimidin-4-yl)piperazine | 80-90 | Electron-deficient pyrimidine facilitates SNAr |

| Boc protection | tert-Butyl chloroformate, base | 0°C to RT, DCM solvent | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | 70-85 | Protects piperazine nitrogen |

| Hydrochloride salt formation | HCl gas or HCl solution | Room temp, ether or EtOAc | This compound | Quantitative | Improves stability and crystallinity |

Notes on Scale-Up and Practical Considerations

- Reaction scale : The synthesis is scalable to gram quantities with consistent yields.

- Purity control : Monitoring by TLC and NMR is advised to confirm substitution and protection.

- Safety : Handling of HCl gas and chlorinated reagents requires appropriate safety measures.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring and Boc-protected piperazine moiety enable nucleophilic substitution reactions, often critical for functionalizing the molecule.

Examples:

-

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):

The pyrimidine ring undergoes S<sub>N</sub>Ar at electron-deficient positions (e.g., C-2 or C-4) with amines or alkoxides. For instance, substitution with tert-butyl piperazine-1-carboxylate under microwave irradiation yields intermediates for kinase inhibitors .

Deprotection and Functional Group Interconversion

The Boc group is cleaved under acidic conditions, exposing the secondary amine for further derivatization.

Key Reactions:

-

Acid-Mediated Deprotection:

Treatment with trifluoroacetic acid (TFA) removes the Boc group, generating 4-(pyrimidin-4-yl)piperazine hydrochloride. This intermediate is pivotal for coupling with carboxylic acids or sulfonamides .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| TFA | Dichloromethane, rt, 1h | Free piperazine hydrochloride | Precursor for amide formation |

| HCl (gas) | Dioxane, 0°C, 2h | Deprotected piperazine salt | Drug candidate synthesis |

Coupling Reactions

The deprotected amine participates in amide or urea bond formation, enhancing pharmacological relevance.

Case Study:

-

Amide Formation:

Condensation with 4-chlorobenzoyl chloride in dimethylformamide (DMF) using HATU as a coupling agent yields tertiary amides with kinase inhibitory activity .

| Coupling Partner | Catalyst/Base | Product | Biological Activity |

|---|---|---|---|

| 4-Chlorobenzoyl chloride | HATU, DIPEA | 4-(Pyrimidin-4-yl)-N-(4-Cl-benzoyl)piperazine | AKT inhibition (IC<sub>50</sub> < 100 nM) |

Oxidation and Reduction Reactions

The pyrimidine ring and tertiary amine can undergo redox transformations.

Oxidation:

-

Pyrimidine Ring Oxidation:

Hydrogen peroxide or m-CPBA oxidizes the pyrimidine’s sulfur-containing derivatives to sulfoxides or sulfones, altering electronic properties.

Reduction:

-

Nitrile Reduction:

Catalytic hydrogenation (Pd/C, H<sub>2</sub>) converts nitriles to amines, enabling diversification of substituents .

| Reaction | Reagents | Product |

|---|---|---|

| Sulfur Oxidation | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub> | Pyrimidine sulfoxide derivative |

| Nitrile Reduction | Pd/C, H<sub>2</sub>, ethanol | Primary amine intermediate |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a lead compound in the development of new therapeutic agents. Its structural characteristics suggest that it can be utilized as a scaffold for designing drugs targeting various biological pathways, especially in oncology and infectious diseases .

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Study:

A study demonstrated that modifications of the piperazine structure led to enhanced cytotoxic effects against various cancer cell lines. The introduction of the pyrimidine moiety was crucial for improving the selectivity and potency of the compounds against cancer cells while minimizing toxicity to normal cells .

Neurological Disorders

This compound's potential extends to neurological applications, where it may influence neurotransmitter systems. Research into piperazine derivatives has revealed their ability to modulate serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety disorders .

Case Study:

In preclinical trials, certain derivatives showed significant antidepressant-like effects in animal models, suggesting that this compound could be developed into a novel treatment for mood disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study:

A recent study highlighted the effectiveness of piperazine derivatives against resistant strains of bacteria, showcasing their potential as alternatives to traditional antibiotics in treating infections caused by multidrug-resistant organisms .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Potential scaffold for oncology and infectious disease drugs |

| Anticancer Activity | Inhibition of tumor growth | Enhanced cytotoxicity against cancer cell lines |

| Neurological Disorders | Modulation of neurotransmitter systems | Significant antidepressant-like effects in preclinical trials |

| Antimicrobial Properties | Inhibition of bacterial growth | Effective against multidrug-resistant bacterial strains |

Mechanism of Action

The mechanism of action of 4-(4-Boc-piperazino)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at the pyrimidine ring. This compound can modulate various biochemical pathways, making it valuable in research and therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Key Observations :

- Electronic Effects : Pyrimidine rings (as in the target compound) introduce aromaticity and polarity, enhancing interactions with biological targets compared to aliphatic substituents (e.g., methyl in ). Chlorine or methylthio groups (e.g., ) increase electron-withdrawing or donating properties, altering reactivity.

- Steric Effects : Bulky substituents like ethoxy or methylthio () may hinder access to active sites in biological systems compared to smaller groups like methyl.

- Hydrogen Bonding : The pyrimidine nitrogen atoms in the target compound enable hydrogen bonding, critical for binding to enzymes like kinases .

Discussion :

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like the 4-methyl derivative .

Biological Activity

Tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural components—a piperazine ring, a pyrimidine moiety, and a tert-butyl group—suggest diverse biological activities, particularly in pharmacology. This article reviews its biological activity, including relevant research findings, case studies, and applications in drug development.

- Molecular Formula : C13H21ClN4O2

- Molecular Weight : 300.78 g/mol

- CAS Number : 780705-64-8

The compound's biological activity is primarily attributed to its interactions with various biological targets, including receptors involved in cancer pathways and neurological processes. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 line. The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent activity against cancer cells while demonstrating a much lower effect on non-cancerous MCF10A cells, providing a nearly 20-fold selectivity window .

Neurological Effects

Preliminary investigations suggest that this compound may modulate receptor activities related to neurological functions. This raises the possibility of its application in treating neurological disorders, although further research is necessary to elucidate specific mechanisms and efficacy.

Case Studies

- Study on TNBC : In a mouse model inoculated with MDA-MB-231 TNBC cells, treatment with the compound significantly inhibited lung metastasis compared to known therapeutic agents like TAE226. This indicates its potential as an effective anticancer agent in clinical settings .

- Receptor Modulation : In vitro assays have demonstrated that the compound can interact with various receptors involved in signaling pathways pertinent to cancer and neurological disorders, warranting further exploration into its therapeutic applications .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including the protection of piperazine with a Boc group followed by reactions with pyrimidine derivatives. This synthetic route allows for high yields and purity, making it suitable for pharmaceutical applications.

Potential Applications:

- Cancer Therapy : As an anticancer agent targeting specific cancer pathways.

- Neurological Disorders : Potential use in modulating neurotransmitter receptors.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate hydrochloride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with halogenated pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux with potassium carbonate as a base. Key parameters include:

- Reaction Temperature: 110°C for 12 hours (yield: 88.7%) or reflux for 1.5 hours (yield: 80%) .

- Purification: Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography using gradients like hexane:ethyl acetate (8:1 to 4:1) .

- Safety: Use respiratory, hand, and eye protection due to potential irritants .

Basic: How should researchers handle safety and storage of this compound?

Methodological Answer:

- Protective Measures: Wear respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles to avoid inhalation or contact .

- Storage: Store in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis of the tert-butyl carbamate group.

- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid direct contact; wash contaminated areas with water .

Advanced: How can reaction yields be optimized for derivatives with halogenated pyrimidines?

Methodological Answer:

Yield discrepancies (e.g., 80% vs. 88.7% in similar conditions ) may arise from:

- Reagent Ratios: Increasing the molar ratio of tert-butyl piperazine-1-carboxylate to halogenated pyrimidine (e.g., 1.5:1) improves nucleophilic substitution efficiency.

- Solvent Choice: 1,4-Dioxane is optimal due to its high boiling point (101°C), but DMA or DMF may enhance solubility for bulky substituents.

- Catalysis: Adding catalytic Pd(0) (e.g., tetrakis(triphenylphosphine)palladium) enables Suzuki-Miyaura coupling for aryl-functionalized derivatives .

Advanced: What analytical methods validate the crystal structure and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., O–H⋯N) and π-π stacking (inter-centroid distance: ~3.59 Å) in pyrimidine rings .

- Conformational Analysis: Piperazine adopts a chair conformation; substituents (e.g., tert-butyl) influence equatorial vs. axial orientations .

- Spectroscopy: Use NMR to confirm coupling constants (e.g., J = 5.2 Hz for aromatic protons) and FT-IR for carbonyl (C=O) stretching (~1680 cm) .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

- SAR Studies: Replace the pyrimidine ring with bromine (as in tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate ) to enhance lipophilicity and membrane permeability.

- Hydrogen Bonding: Intramolecular O–H⋯N bonds (as in hydroxy-substituted derivatives) stabilize conformations critical for antimicrobial activity against S. aureus .

- Bioassays: Test cytotoxicity via MTT assays and compare IC values against parent compounds to quantify potency improvements .

Basic: What physicochemical properties are critical for solubility and formulation?

Methodological Answer:

- Log S (ESOL): Predicted solubility (e.g., -3.5) indicates limited aqueous solubility; use DMSO for stock solutions .

- TPSA (Topological Polar Surface Area): ~60 Ų suggests moderate permeability; optimize with prodrug strategies (e.g., ester hydrolysis) .

- Stability: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to assess hydrolytic susceptibility of the carbamate group .

Advanced: How to resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

- Case Study: Conflicting NMR shifts (e.g., δ 7.2–7.8 ppm for pyrimidine protons) may arise from tautomerism or solvent effects (DMSO vs. CDCl).

- Resolution: Compare with computational models (DFT calculations) and 2D NMR (COSY, HSQC) to assign signals accurately .

- Cross-Validation: Use HRMS to confirm molecular ions (e.g., [M+H] = 243 for tert-butyl derivatives ).

Basic: What regulatory guidelines apply to laboratory-scale synthesis?

Methodological Answer:

- Compliance: Follow GHS guidelines for labeling and transport (e.g., UN Recommendations on Dangerous Goods) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal; consult local EPA protocols for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.